{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol
Description
Properties
IUPAC Name |
[4-(6-methylpyrazin-2-yl)oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-6-13-7-12(14-9)16-11-4-2-10(8-15)3-5-11/h2-7,15H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFIYSOVNHRFJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640396 | |
| Record name | {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906353-02-4 | |
| Record name | {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1. Typical Reaction Parameters for Synthesis
| Parameter | Typical Value |
|---|---|
| Base | Potassium carbonate (K2CO3) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80–120 °C |
| Reaction time | 12–24 hours |
| Molar ratio (phenol:pyrazine) | 1:1 to 1.2:1 |
| Workup | Quenching with water, extraction with ethyl acetate, drying over anhydrous sodium sulfate |
| Purification | Recrystallization or chromatography |
This method is scalable and amenable to industrial synthesis, with continuous flow reactors sometimes employed to optimize yield and purity.
Alternative and Supporting Synthetic Strategies
While direct etherification is the primary method, related literature and analogous compound syntheses suggest alternative or supporting strategies:
- Microwave-assisted synthesis: Microwave irradiation can accelerate similar heteroaryl ether formations, as demonstrated in pyrazine derivatives, reducing reaction time from hours to minutes and improving yields.
- Use of other bases and solvents: Diisopropylethylamine and N-methylpyrrolidone (NMP) have been employed in related pyrazine chemistry to facilitate nucleophilic aromatic substitution under milder conditions or to improve solubility of reactants.
- Protection/deprotection strategies: In cases where sensitive groups are present, protecting groups on the phenol or alcohol moieties may be used, followed by deprotection post-etherification, though this is less common for this specific compound.
Purification and Characterization
Following synthesis, the product is typically isolated by:
- Precipitation upon addition of water to the reaction mixture
- Filtration and washing to remove inorganic salts and unreacted starting materials
- Purification by recrystallization from ethanol or chromatographic methods (silica gel column chromatography) to achieve high purity (>95%)
Characterization data consistent with the compound include NMR (proton and carbon), mass spectrometry, and melting point analysis, confirming the ether linkage and methanol group.
Summary Table of Preparation Methods
Research Findings and Notes
- The reaction proceeds efficiently under basic conditions with potassium carbonate, which is mild and avoids harsh reagents.
- Solvent choice is critical; DMF and NMP are preferred for their ability to dissolve both reactants and base.
- Microwave irradiation is a valuable technique to reduce reaction time and improve yields but requires specialized equipment.
- Purification by recrystallization is effective due to the compound’s solid-state properties.
- The compound’s biological activity and applications motivate the development of efficient, reproducible synthetic routes.
Chemical Reactions Analysis
Types of Reactions
{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde or 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid.
Reduction: Formation of 4-[(6-Methylpyrazin-2-yl)oxy]phenylmethanol or 4-[(6-Methylpyrazin-2-yl)oxy]phenylamine.
Substitution: Formation of 4-[(6-Methylpyrazin-2-yl)oxy]nitrobenzene or 4-[(6-Methylpyrazin-2-yl)oxy]bromobenzene.
Scientific Research Applications
{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride
- Structure : Replaces the benzyl alcohol (-CH₂OH) with a reactive acyl chloride (-COCl).
- Synthesis : Derived from the parent alcohol via oxidation and chlorination.
- Applications : Serves as a key intermediate for synthesizing esters, amides, or other derivatives. Its reactivity contrasts with the alcohol’s stability, making it unsuitable for direct biological use .
- Key Difference : Higher reactivity (acyl chloride) vs. reduced stability compared to the alcohol .
(4-Methylphenyl)(6-methylpyrazin-2-yl)methanone
- Structure : Features a ketone (-CO-) instead of the alcohol (-CH₂OH).
- Synthesis : Synthesized via benzylic oxidation of (aryl)(heteroaryl)methanes using FeCl₂·4H₂O as a catalyst .
Bezafibrate Derivatives (e.g., Bezol)
- Structure : Bezafibrate analogs, such as Bezol, retain an amide group and a hydroxylated isobutyl chain instead of the pyrazine-ether linkage.
- Synthesis : Produced via mixed anhydride activation followed by sodium borohydride reduction .
- Biological Relevance: Bezafibrate derivatives are hypolipidemic agents, whereas {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol’s bioactivity remains uncharacterized but may differ due to the pyrazine ring’s electron-deficient nature .
4-[((3,4-Dihydroxybenzoyl)-oxy)methyl]phenyl β-D-glucoside (DBPG)
- Structure : Contains a glucoside-linked benzyl alcohol and a dihydroxybenzoyl ester, unlike the pyrazine-ether system.
- Synthesis : Requires multistep glycosylation and esterification, contrasting with the simpler etherification likely used for the target compound .
- Applications : DBPG is an antioxidant additive, highlighting how alcohol-containing aromatic compounds can serve diverse roles depending on substituents .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) | TPSA (Ų) |
|---|---|---|---|---|
| This compound | 216.24 | Benzyl alcohol, pyrazine-ether | ~1.5 | ~50 |
| 4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride | 248.66 | Acyl chloride, pyrazine-ether | ~2.8 | ~43 |
| Bezol (Bezafibrate derivative) | ~300 (estimated) | Hydroxyl, amide, isobutyl | ~3.0 | ~80 |
| DBPG | 434.37 | Glucoside, dihydroxybenzoyl | ~0.5 | ~180 |
- Lipophilicity : The target compound’s pyrazine ring and ether linkage confer moderate lipophilicity (LogP ~1.5), enhancing membrane permeability compared to DBPG (LogP ~0.5) but lower than Bezol (LogP ~3.0) .
- Topological Polar Surface Area (TPSA) : The alcohol and pyrazine contribute to a TPSA of ~50 Ų, suggesting good oral bioavailability, unlike DBPG’s high TPSA (~180 Ų), which limits absorption .
Biological Activity
{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol. This compound features a phenolic structure with a methanol group and a 6-methylpyrazin-2-yl ether substituent, which contributes to its unique properties and potential applications in medicinal chemistry and materials science. It has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains, making it a subject of interest in pharmaceutical research.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various pathogenic microorganisms. The mechanism of action is believed to involve interactions with microbial enzymes or cellular pathways, leading to reduced viability of the pathogens. Further investigations are necessary to elucidate the specific targets and pathways affected by this compound.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it may induce apoptosis (programmed cell death) in cancer cells through mechanisms such as:
- Inhibition of cell proliferation : The compound may interfere with cell cycle progression.
- Induction of oxidative stress : This can lead to cellular damage and death in cancer cells.
- Modulation of signaling pathways : It may affect pathways involved in cancer cell survival and proliferation.
The biological activity of this compound is thought to be mediated through its interaction with specific enzymes or receptors. For example, it may inhibit certain metabolic enzymes, leading to alterations in cellular functions. The dual functionality provided by both phenolic and pyrazine groups could enhance its binding affinity to biological targets compared to simpler derivatives.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-hydroxybenzyl alcohol with 6-methylpyrazine under basic conditions, often using potassium carbonate as the base in a solvent like dimethylformamide (DMF). The reaction is facilitated by heating, which promotes the formation of the desired product.
| Synthesis Parameters | Details |
|---|---|
| Reactants | 4-Hydroxybenzyl alcohol, 6-Methylpyrazine |
| Base | Potassium carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Heated mixture |
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial effects against various bacterial strains, showing significant inhibition zones compared to control groups.
- Results indicated that this compound could be effective against resistant strains.
-
Anticancer Activity Assessment
- In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.
- Specific signaling pathways related to apoptosis were activated, suggesting a targeted mechanism of action.
-
Pharmacokinetic Profiling
- Preliminary pharmacokinetic studies suggested favorable absorption characteristics, although further research is required to fully understand its bioavailability and metabolism.
Future Directions
While initial findings on the biological activity of this compound are promising, further research is essential. Future studies should focus on:
- Comprehensive pharmacological evaluations to establish safety profiles.
- Detailed mechanistic studies to identify specific molecular targets.
- Clinical trials to assess efficacy in human subjects for antimicrobial and anticancer applications.
Q & A
Basic: What are the optimal synthetic routes for {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol?
The synthesis typically involves multi-step organic reactions. A common approach is the condensation of phenolic derivatives with pyrazine intermediates. For example, 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde (CAS 906353-01-3) can serve as a precursor, which may undergo reduction (e.g., using NaBH₄ or LiAlH₄) to yield the target alcohol . Similar methodologies are employed for structurally related compounds, such as the use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as activating agents in amidation reactions, which can be adapted for ester or ether formation in this compound’s synthesis .
Basic: What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): For structural elucidation of the pyrazine and phenyl rings.
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns.
- X-ray Crystallography: For definitive structural determination. The SHELX software suite (e.g., SHELXL) is widely used for refining crystallographic data, particularly for small-molecule structures .
- Infrared Spectroscopy (IR): To identify functional groups like the hydroxyl (-OH) and pyrazine C=N stretches.
Advanced: How can researchers design experiments to evaluate its binding affinity to biological targets?
To assess interactions with enzymes or receptors:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., association/dissociation rates) .
- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) of binding .
- Molecular Docking Simulations: Predict binding modes using software like AutoDock or Schrödinger. Cross-validate results with mutagenesis studies to identify critical binding residues.
- High-Throughput Screening (HTS): Use fluorescence-based assays to screen against libraries of biological targets .
Advanced: How can discrepancies in reported bioactivity data across studies be resolved?
Contradictory bioactivity results may arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methyl group on pyrazine) to isolate critical functional groups .
- Dose-Response Curves: Ensure consistent concentration ranges and controls.
- Orthogonal Assays: Validate results using multiple techniques (e.g., enzymatic inhibition + cellular viability assays) .
- Purity Validation: Employ HPLC (>95% purity) and elemental analysis to confirm compound integrity .
Basic: What are the key physicochemical properties of this compound?
Critical properties include:
- Melting Point: Analogous compounds like 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid (CAS 906353-00-2) melt at 188–189.5°C, suggesting thermal stability .
- Solubility: Likely polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyl and pyrazine groups.
- LogP: Estimated ~1.5–2.5 (moderate lipophilicity) based on structural analogs .
Advanced: What computational methods can predict its reactivity in different solvents?
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) Simulations: Model solvation effects in polar (water) vs. nonpolar (toluene) solvents .
- COSMO-RS: Predict solubility parameters and solvent compatibility .
Advanced: How can crystallization conditions be optimized for X-ray structure determination?
- Solvent Screening: Test mixtures of ethanol, acetone, and hexane for slow evaporation.
- Temperature Gradients: Use controlled cooling (e.g., 0.1°C/min) to promote crystal growth.
- Additives: Introduce trace amounts of co-solvents (e.g., DMSO) to improve crystal morphology.
- Software Tools: SHELXD for phase problem resolution and SHELXL for refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
